
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₂H₉ClO₂ It is a derivative of benzaldehyde, featuring a chlorinated pentadienone side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with chlorinated pentadienone precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzaldehyde reacts with 3-chloro-1,3-pentadien-5-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzoic acid.
Reduction: 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorinated pentadienone side chain may also interact with cellular components, disrupting normal cellular functions .
類似化合物との比較
Similar Compounds
Benzaldehyde: The parent compound, lacking the chlorinated pentadienone side chain.
3-(3-Chloro-1,3-pentadien-5-yl)benzaldehyde: A similar compound with a different substitution pattern.
3-(3-Bromo-5-oxopenta-1,3-dien-1-yl)benzaldehyde: A brominated analog.
Uniqueness
3-(3-Chloro-5-oxopenta-1,3-dien-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both an aldehyde group and a chlorinated pentadienone side chain allows for a wide range of chemical transformations and applications .
特性
CAS番号 |
137655-57-3 |
|---|---|
分子式 |
C12H9ClO2 |
分子量 |
220.65 g/mol |
IUPAC名 |
3-(3-chloro-5-oxopenta-1,3-dienyl)benzaldehyde |
InChI |
InChI=1S/C12H9ClO2/c13-12(6-7-14)5-4-10-2-1-3-11(8-10)9-15/h1-9H |
InChIキー |
YIXKELHNMNYCIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C=O)C=CC(=CC=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


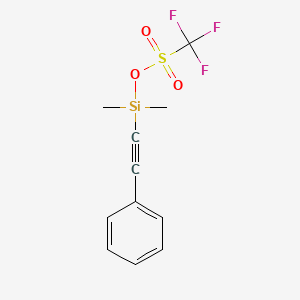
![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)

![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![Benzene, [(2-methoxyethoxy)methoxy]-](/img/structure/B14281364.png)
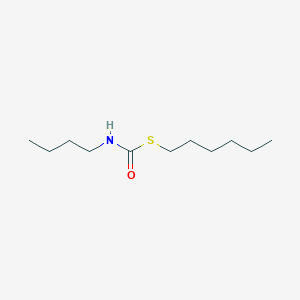
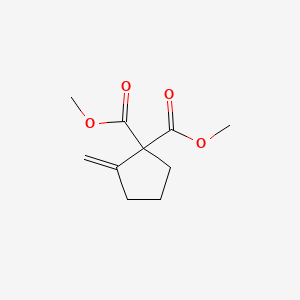
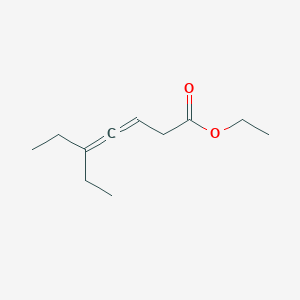
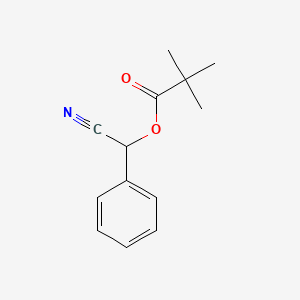
![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)

![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)
